molecular formula C8H8BrNO2 B8346397 2-Acetoxymethyl-5-bromopyridine

2-Acetoxymethyl-5-bromopyridine

Cat. No.: B8346397
M. Wt: 230.06 g/mol
InChI Key: WKCUXYCQTSQQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetoxymethyl-5-bromopyridine (C₈H₈BrNO₃, molecular weight: 246.06 g/mol) is a brominated pyridine derivative functionalized with an acetoxymethyl (-OCOCH₃-CH₂-) group at the 2-position. This compound is part of a broader class of pyridine-based intermediates used in pharmaceutical and agrochemical synthesis. The acetoxymethyl group confers unique reactivity, particularly in hydrolysis and esterase-mediated cleavage, making it a candidate for prodrug design or as a synthetic precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(5-bromopyridin-2-yl)methyl acetate

InChI

InChI=1S/C8H8BrNO2/c1-6(11)12-5-8-3-2-7(9)4-10-8/h2-4H,5H2,1H3

InChI Key

WKCUXYCQTSQQCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

The following table and analysis compare 2-acetoxymethyl-5-bromopyridine with four structurally related pyridine derivatives, emphasizing physicochemical properties, functional group reactivity, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reactivity and Applications
This compound C₈H₈BrNO₃ 246.06 Not reported Acetoxymethyl, Bromo Ester hydrolysis susceptibility; prodrug potential
2-Acetylamino-5-bromopyridine C₇H₇BrN₂O 215.05 175–179 Acetamido, Bromo Amide stability; H-bond donor
3-Amino-5-bromopyridine-2-carboxylic Acid C₆H₅BrN₂O₂ 217.02 Not reported Amino, Carboxylic Acid Acidic; zwitterionic in solution
2-Amino-5-bromopyridine C₅H₅BrN₂ 173.01 Not reported Amino, Bromo Strong H-bond donor; co-crystal formation

Functional Group Analysis

This compound
  • Acetoxymethyl Group: The ester-linked acetoxymethyl group increases lipophilicity compared to amino or hydroxyl analogs, enhancing membrane permeability. However, esters are prone to hydrolysis under acidic/basic conditions, limiting stability in aqueous environments .
  • Bromine Substituent : The bromo group at the 5-position enables participation in cross-coupling reactions, making it valuable in synthesizing biaryl structures for drug discovery .
2-Acetylamino-5-bromopyridine
  • Acetamido Group : The amide group is more hydrolytically stable than esters, favoring applications requiring prolonged stability. Its H-bonding capacity facilitates co-crystallization with carboxylic acids (e.g., 4-hydroxybenzoic acid) .
3-Amino-5-bromopyridine-2-carboxylic Acid
  • Carboxylic Acid Group : Introduces acidity (pKa ~2–3), enabling salt formation and solubility in basic media. The zwitterionic form in neutral pH may influence bioavailability .
2-Amino-5-bromopyridine
  • Amino Group: Acts as a strong H-bond donor, driving co-crystal formation with carboxylic acids (e.g., 4-hydroxybenzoic acid) for controlled-release formulations .

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